molecular formula C9H5FO2S B3135993 5-Fluoro-benzo[b]thiophene-3-carboxylic acid CAS No. 40740-57-6

5-Fluoro-benzo[b]thiophene-3-carboxylic acid

Cat. No.: B3135993
CAS No.: 40740-57-6
M. Wt: 196.2 g/mol
InChI Key: ZXOZGDMHUJRJRR-UHFFFAOYSA-N
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Description

5-Fluoro-benzo[b]thiophene-3-carboxylic acid (CAS 40740-57-6) is a halogenated benzothiophene derivative with the molecular formula C₉H₅FO₂S and a molecular weight of 196.20 g/mol . It features a fluorine atom at the 5-position and a carboxylic acid group at the 3-position of the benzothiophene scaffold. This compound is widely used as a pharmaceutical intermediate, particularly in synthesizing bioactive molecules such as benzothiophenecarboxamide derivatives . Its commercial availability is confirmed by supplier listings .

Properties

IUPAC Name

5-fluoro-1-benzothiophene-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FO2S/c10-5-1-2-8-6(3-5)7(4-13-8)9(11)12/h1-4H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXOZGDMHUJRJRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=CS2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501262640
Record name 5-Fluorobenzo[b]thiophene-3-carboxylic acid
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Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40740-57-6
Record name 5-Fluorobenzo[b]thiophene-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40740-57-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 5-Fluorobenzo[b]thiophene-3-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-fluoro-1-benzothiophene-3-carboxylic acid
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Chemical Reactions Analysis

Types of Reactions

5-Fluoro-benzo[b]thiophene-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives of this compound .

Scientific Research Applications

Pharmaceutical Applications

5-F-BTCA serves as a crucial intermediate in the synthesis of various pharmacologically active compounds. Its derivatives have been studied for their potential therapeutic effects, particularly as antagonists of prostaglandin D2 (PGD2), which is implicated in several conditions related to mast cell dysfunction, such as:

  • Asthma
  • Allergic Rhinitis
  • Systemic Mastocytosis
  • Atopic Dermatitis

Case Study: PGD2 Antagonism
Research indicates that derivatives of 5-F-BTCA can exhibit strong antagonistic effects on PGD2, suggesting their utility in treating nasal occlusion and other allergic conditions . The synthesis of these derivatives typically involves multi-step organic reactions where 5-F-BTCA acts as a precursor.

Organic Synthesis Intermediate

5-F-BTCA is recognized for its role as an organic synthesis intermediate. It can participate in various chemical reactions, including:

  • Palladium-Catalyzed Reactions : Used to synthesize benzothiophene esters, demonstrating its versatility in complex organic transformations .
  • Functionalization : The compound's structure allows for further modifications, which can lead to the development of new compounds with desired biological activities.

Material Science Applications

In material science, thiophene derivatives like 5-F-BTCA are utilized for their electronic properties. Key applications include:

  • Organic Semiconductors : 5-F-BTCA can be used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). These applications leverage the compound's electronic characteristics to enhance device performance .
Application AreaSpecific UseExpected Outcome
Organic ElectronicsOFETs and OLEDsImproved efficiency and performance
Photovoltaic DevicesOrganic solar cellsEnhanced energy conversion efficiency
Corrosion InhibitorsProtective coatings for metalsExtended lifespan and reduced damage

Mechanism of Action

The mechanism of action of 5-Fluoro-benzo[b]thiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Halogenated Benzo[b]thiophene-3-carboxylic Acid Derivatives

The fluorine substituent in the target compound can be replaced with other halogens (Cl, Br), leading to analogs with distinct physicochemical and biological properties:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents
5-Fluoro-benzo[b]thiophene-3-carboxylic acid C₉H₅FO₂S 196.20 40740-57-6 -F at C5, -COOH at C3
5-Bromobenzo[b]thiophene-3-carboxylic acid C₉H₅BrO₂S 257.11 7312-24-5 -Br at C5, -COOH at C3
5-Chloro-benzo[b]thiophene-3-carboxylic acid C₉H₅ClO₂S 212.66 16361-24-3 -Cl at C5, -COOH at C3

Key Differences :

  • Electron-Withdrawing Effects : Fluorine’s strong electron-withdrawing nature enhances the acidity of the carboxylic acid group compared to Cl or Br analogs, influencing reactivity in coupling reactions .
  • Synthetic Utility : Chloro and bromo derivatives are more reactive in nucleophilic aromatic substitution, making them versatile intermediates for further functionalization .

Functional Group Variations in Benzo[b]thiophene Derivatives

Modifications to the carboxylic acid group or other positions yield compounds with diverse applications:

Compound Name Molecular Formula Key Features Applications/Notes
5-Fluoro-benzo[b]thiophene-3-carbaldehyde C₉H₅FOS Aldehyde group at C3 Intermediate for Schiff base formation
3-Bromomethyl-5-fluoro-benzo[b]thiophene C₉H₆BrFS Bromomethyl group at C3 Alkylating agent in drug synthesis
5-(3-Fluorobenzamido)-3-methylthiophene-2-carboxylic acid C₁₃H₁₀FNO₃S Amide and methyl substituents Antimicrobial candidate
3-Methoxy-5-nitrobenzo[b]thiophene-2-carboxylic acid C₁₀H₇NO₅S Methoxy and nitro groups Potential precursor for agrochemicals

Functional Group Impact :

  • Aldehyde vs. Carboxylic Acid : The aldehyde derivative (C₉H₅FOS) is more reactive in condensation reactions, whereas the carboxylic acid is suited for amide or ester formation .
  • Amide and Nitro Groups : These groups enhance hydrogen-bonding capacity and electronic effects, critical for target binding in drug design .

Non-Benzothiophene Thiophene Analogs

Simpler thiophene derivatives lack the fused benzene ring, altering aromaticity and applications:

Compound Name Molecular Formula Key Differences
5-Chloro-thiophene-3-carboxylic acid C₅H₃ClO₂S No benzene ring; smaller structure
5-(Trifluoroethyl)thiophene-3-carboxylic acid C₇H₅F₃O₂S Trifluoroethyl side chain

Structural Comparisons :

  • Aromaticity and Solubility: The benzothiophene core in 5-fluoro derivatives increases hydrophobicity compared to non-fused thiophenes, affecting solubility and membrane permeability .
  • Trifluoroethyl Group : Enhances metabolic stability and lipophilicity, useful in CNS-targeting drugs .

Biological Activity

5-Fluoro-benzo[b]thiophene-3-carboxylic acid (5-F-BTCA) is an organic compound characterized by a unique structure that includes a benzo[b]thiophene core, a carboxylic acid group at the 3-position, and a fluorine atom at the 5-position. This molecular configuration imparts distinctive electronic properties that may enhance its biological activity, making it a subject of interest in medicinal chemistry and related fields.

  • Molecular Formula : C10_{10}H7_7F O2_2S
  • Molecular Weight : Approximately 196.2 g/mol
  • Key Features :
    • Presence of a fluorine atom, which introduces electron-withdrawing properties.
    • The benzo[b]thiophene scaffold is known for its potential applications in drug development due to its structural similarity to bioactive molecules.

Biological Activity Overview

The biological activity of 5-F-BTCA has not been extensively documented; however, its structural similarities to other bioactive compounds suggest potential pharmacological effects. Notably, benzothiophene derivatives have been investigated for various therapeutic applications, including anti-cancer and anti-inflammatory properties.

Synthesis and Evaluation

The synthesis of 5-F-BTCA typically involves multi-step organic reactions. While specific synthetic routes are not extensively documented, it is likely derived from benzo[b]thiophene precursors through halogenation and carboxylation processes.

In a recent study evaluating various benzothiophene derivatives, compounds with similar structural features were tested for their antiproliferative activities against different cancer cell lines. The results indicated that modifications to the benzothiophene structure could significantly affect biological activity, suggesting that further exploration of 5-F-BTCA could yield valuable insights into its therapeutic potential .

Comparative Analysis with Related Compounds

Compound NameKey Biological ActivityReference
5-Chloro-benzo[b]thiophene-3-carboxylic acid Moderate kinase inhibition
Benzo[b]thiophene-3-carboxylic acid Anti-cancer activity
5-Methyl-benzo[b]thiophene-3-carboxylic acid Inhibitory effects on inflammation
This compound Potential anticancer and anti-inflammatory effects

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 5-Fluoro-benzo[b]thiophene-3-carboxylic acid, and how do they compare in efficiency?

  • Methodology : The synthesis typically involves multi-step reactions, including thiophene ring formation via cyclization, fluorination at the 5-position, and carboxylation at the 3-position. For example, describes a method starting with 4-mercaptophenol derivatives, followed by oxidation and thermal rearrangement. Alternative routes may use halogenated precursors (e.g., 5-bromo derivatives) followed by metal-catalyzed carboxylation (e.g., CO₂ insertion under Grignard conditions) .
  • Efficiency Considerations : Yield optimization often requires protecting groups (e.g., acetyl or benzyl) to prevent side reactions during oxidation steps. Comparative studies using HPLC analysis can assess purity and intermediate stability .

Q. How is the structure of this compound confirmed experimentally?

  • Analytical Techniques :

  • NMR Spectroscopy : 19F^{19}\text{F} NMR is critical for confirming fluorine substitution, while 1H^{1}\text{H} and 13C^{13}\text{C} NMR resolve the thiophene ring and carboxyl group positions .
  • X-ray Crystallography : Used to determine the three-dimensional conformation, particularly the dihedral angle between the thiophene and benzene rings, which influences reactivity .
  • Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Q. What are the common functionalization strategies for this compound in medicinal chemistry?

  • Reactive Sites : The carboxylic acid group at position 3 allows for amide coupling (e.g., with amines using EDC/HOBt), while the fluorine at position 5 can undergo nucleophilic aromatic substitution (e.g., with piperazine or thiols under Pd catalysis) .
  • Case Study : highlights the use of the Gewald reaction to synthesize thiophene-3-carboxylate derivatives, which can be further modified for bioactivity studies .

Advanced Research Questions

Q. How can conflicting reactivity data in fluorinated thiophene derivatives be resolved?

  • Contradiction Analysis : Discrepancies in substitution reactions (e.g., unexpected para/ortho selectivity) may arise from solvent polarity, catalyst choice, or fluorine’s electron-withdrawing effects. Computational DFT studies can model transition states, while kinetic experiments (monitored via LC-MS) identify rate-determining steps .
  • Example : Fluorine’s ortho-directing effect in electrophilic substitution may compete with steric hindrance, requiring controlled reaction conditions (e.g., low temperature, dilute solutions) .

Q. What strategies improve yield in multi-step syntheses of fluorinated benzo[b]thiophene derivatives?

  • Optimization Approaches :

  • Protection-Deprotection : Use of tert-butoxycarbonyl (Boc) groups for amine intermediates minimizes side reactions during oxidation .
  • Catalyst Screening : Pd(PPh₃)₄ for Suzuki-Miyaura coupling or CuI for Ullmann-type reactions enhances cross-coupling efficiency .
  • Process Monitoring : In-line FTIR or Raman spectroscopy tracks reaction progress, enabling real-time adjustments .

Q. How does fluorine substitution impact physicochemical properties and bioactivity?

  • Physicochemical Effects : Fluorine increases lipophilicity (logP) and metabolic stability but may reduce solubility. Melting points (e.g., 284–287°C for 5-Bromo analogs, ) correlate with crystallinity, affecting formulation .
  • Bioactivity Implications : Fluorine’s electronegativity enhances binding affinity to targets like NMDA receptors ( ) or enzymes in tuberculosis pathways ( ). SAR studies comparing 5-Fluoro vs. 5-Chloro derivatives reveal selectivity trends .

Q. What in vitro assays are suitable for evaluating anticancer potential?

  • Methodology :

  • Cytotoxicity Screening : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
  • Mechanistic Studies : Flow cytometry for apoptosis detection (Annexin V/PI staining) and Western blotting for protein expression (e.g., Bcl-2, caspase-3) .
  • Comparative Data : notes that chloro/methoxy substitutions on benzothiophene cores alter potency, guiding derivative design .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
5-Fluoro-benzo[b]thiophene-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-Fluoro-benzo[b]thiophene-3-carboxylic acid

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